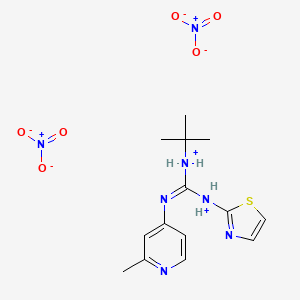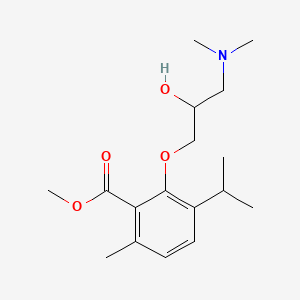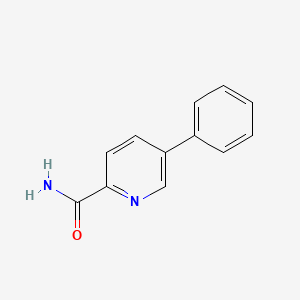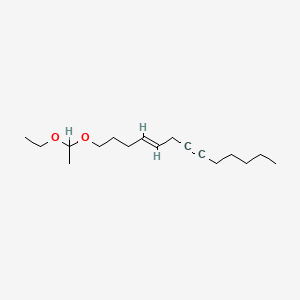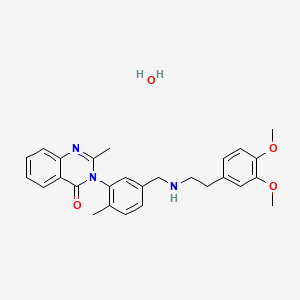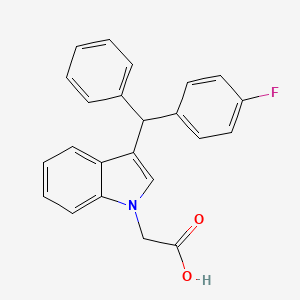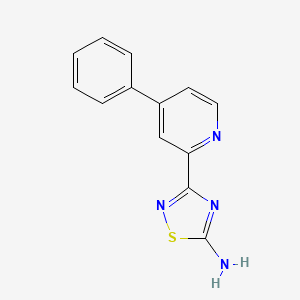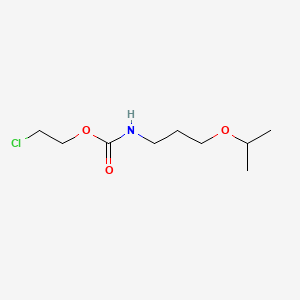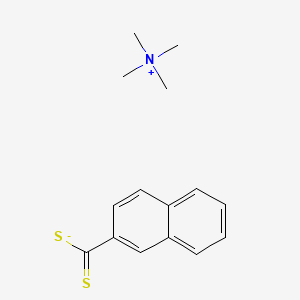
Methanaminium, N,N,N-trimethyl-, 2-naphthalenecarbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-2-carbodithioate; tetramethylazanium is a chemical compound that consists of a naphthalene ring substituted with a carbodithioate group at the 2-position and a tetramethylazanium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-2-carbodithioate; tetramethylazanium typically involves the reaction of naphthalene-2-thiol with carbon disulfide in the presence of a base to form the naphthalene-2-carbodithioate anion. This anion is then reacted with tetramethylammonium chloride to yield the final product. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or ethanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for naphthalene-2-carbodithioate; tetramethylazanium are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene-2-carbodithioate; tetramethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Naphthalene-2-carbodithioate; tetramethylazanium has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of naphthalene-2-carbodithioate; tetramethylazanium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The carbodithioate group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalene-1-carbodithioate; tetramethylazanium
- Phenanthrene-9-carbodithioate; tetramethylazanium
- Anthracene-2-carbodithioate; tetramethylazanium
Uniqueness
Naphthalene-2-carbodithioate; tetramethylazanium is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and interaction with other molecules. This distinct structure allows for unique applications and properties compared to similar compounds.
Propriétés
Numéro CAS |
70556-18-2 |
|---|---|
Formule moléculaire |
C15H19NS2 |
Poids moléculaire |
277.5 g/mol |
Nom IUPAC |
naphthalene-2-carbodithioate;tetramethylazanium |
InChI |
InChI=1S/C11H8S2.C4H12N/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;1-5(2,3)4/h1-7H,(H,12,13);1-4H3/q;+1/p-1 |
Clé InChI |
WFWKNRSNXCGADO-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)C.C1=CC=C2C=C(C=CC2=C1)C(=S)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





